molecular formula C8H9F2NO2S B6588970 [3-(difluoromethyl)phenyl]methanesulfonamide CAS No. 1550576-58-3

[3-(difluoromethyl)phenyl]methanesulfonamide

Cat. No. B6588970
CAS RN: 1550576-58-3
M. Wt: 221.2
InChI Key:
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Description

[3-(Difluoromethyl)phenyl]methanesulfonamide, often referred to as DFMS, is an organic compound belonging to the heterocyclic sulfonamides family. It is a colorless, crystalline solid that is soluble in water and has a melting point of approximately 78°C. DFMS has a wide range of applications in the scientific research field, including its use as a catalyst in organic synthesis, as a reagent in biochemical assays, and as an inhibitor of enzymes.

Scientific Research Applications

DFMS is widely used in scientific research due to its ability to inhibit enzymes. It has been used as a reagent in biochemical assays, as a catalyst in organic synthesis, and as an inhibitor of enzymes. Additionally, DFMS has been used as a fluorescent probe for studying the structure and function of proteins, as well as for the detection and quantification of various metabolites.

Mechanism of Action

DFMS works by binding to the active site of enzymes, thereby inhibiting their activity. This is due to its ability to form strong hydrogen bonds with the enzyme's active site. Additionally, DFMS can interact with proteins, allowing it to be used as a fluorescent probe for studying the structure and function of proteins.
Biochemical and Physiological Effects
DFMS has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and cytochrome P450. It has also been used to study the structure and function of proteins, as well as for the detection and quantification of various metabolites. Additionally, DFMS has been used to study the effects of drugs on the body, as well as to identify potential drug targets.

Advantages and Limitations for Lab Experiments

DFMS has several advantages for use in lab experiments. It is relatively simple and cost-effective to synthesize, and it can be used to produce high yields of DFMS. Additionally, it is relatively stable and can be stored for long periods of time. However, it should be noted that DFMS is toxic and should be handled with care.

Future Directions

There are several potential future directions for the use of DFMS in scientific research. One potential application is in the development of new drugs, as DFMS has been shown to inhibit the activity of several enzymes. Additionally, DFMS could be used to study the effects of drugs on the body, as well as to identify potential drug targets. Furthermore, DFMS could be used to develop new fluorescent probes for studying the structure and function of proteins, as well as for the detection and quantification of various metabolites. Finally, DFMS could be used to develop new catalysts for organic synthesis.

Synthesis Methods

DFMS is synthesized by reacting 3-fluorophenylmethanesulfonate with a base such as sodium hydroxide. The reaction is carried out in a polar solvent such as ethanol or methanol. This method is relatively simple and cost-effective and can be used to produce high yields of DFMS.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [3-(difluoromethyl)phenyl]methanesulfonamide involves the reaction of 3-(difluoromethyl)benzenamine with methanesulfonyl chloride in the presence of a base.", "Starting Materials": [ "3-(difluoromethyl)benzenamine", "Methanesulfonyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Add the 3-(difluoromethyl)benzenamine to a solution of the base in the solvent.", "Slowly add the methanesulfonyl chloride to the reaction mixture while stirring.", "Allow the reaction to proceed at room temperature for several hours.", "Extract the product with a suitable solvent.", "Purify the product by recrystallization or column chromatography." ] }

CAS RN

1550576-58-3

Molecular Formula

C8H9F2NO2S

Molecular Weight

221.2

Purity

95

Origin of Product

United States

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